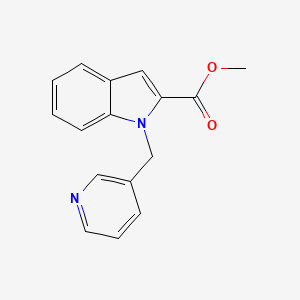

Methyl 1-(pyridin-3-ylmethyl)-1H-indole-2-carboxylate

CAS No.: 869650-64-6

Cat. No.: VC8303355

Molecular Formula: C16H14N2O2

Molecular Weight: 266.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 869650-64-6 |

|---|---|

| Molecular Formula | C16H14N2O2 |

| Molecular Weight | 266.29 g/mol |

| IUPAC Name | methyl 1-(pyridin-3-ylmethyl)indole-2-carboxylate |

| Standard InChI | InChI=1S/C16H14N2O2/c1-20-16(19)15-9-13-6-2-3-7-14(13)18(15)11-12-5-4-8-17-10-12/h2-10H,11H2,1H3 |

| Standard InChI Key | HUFXUVDHYBBXIZ-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC2=CC=CC=C2N1CC3=CN=CC=C3 |

| Canonical SMILES | COC(=O)C1=CC2=CC=CC=C2N1CC3=CN=CC=C3 |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s molecular formula is , with a molecular weight of 266.29 g/mol . Its structure consists of an indole ring (a bicyclic system comprising a benzene ring fused to a pyrrole ring) substituted at the 1-position with a pyridin-3-ylmethyl group and at the 2-position with a methyl ester (Figure 1). The indole core contributes aromaticity and planar rigidity, while the pyridine ring introduces a basic nitrogen atom capable of hydrogen bonding.

Stereoelectronic Properties

The molecule’s electronic profile is influenced by the electron-rich indole system and the electron-withdrawing ester group. The pyridine nitrogen () remains largely unprotonated under physiological conditions, enabling interactions with biological targets via lone-pair donation. Computed descriptors include an XLogP3-AA value of 2.7, indicating moderate lipophilicity, and a polar surface area of 55.6 Ų, suggesting moderate membrane permeability .

Spectral and Computational Data

Synthetic Methodologies

Core Indole Synthesis

The indole scaffold is typically constructed via the Hemetsberger indole synthesis, which involves thermolysis of azido acrylates derived from o-tolualdehyde and ethyl 2-azidoacetate . For this compound, the 4-methylindole intermediate is functionalized at the 1-position through alkylation with 3-(bromomethyl)pyridine under basic conditions (Scheme 1) .

Optimization Challenges

Key challenges include regioselective alkylation at the indole’s 1-position and minimizing N-oxide formation at the pyridine ring. Yields for analogous reactions range from 25% to 92%, depending on the coupling agents (e.g., HATU, EDCI) and bases (e.g., DIPEA, NaH) employed .

Physicochemical and Pharmacokinetic Profiling

Solubility and Stability

-

Aqueous Solubility: <10 µM at pH 7.4 (predicted), necessitating formulation enhancements for biological testing .

-

Metabolic Stability: High clearance in mouse liver microsomes (MLM) due to ester hydrolysis and pyridine N-oxidation .

Druglikeness Metrics

| Property | Value | Relevance |

|---|---|---|

| Molecular Weight | 266.29 g/mol | Compliant with Lipinski’s Rule |

| XLogP3-AA | 2.7 | Moderate lipophilicity |

| Hydrogen Bond Acceptors | 3 | Favorable for membrane permeation |

| PSA | 55.6 Ų | Balanced for absorption |

Table 1. Computed druglikeness parameters for methyl 1-(pyridin-3-ylmethyl)-1H-indole-2-carboxylate .

Pharmacological Investigations

Antiparasitic Screening

Industrial and Research Applications

Medicinal Chemistry Intermediate

The compound serves as a precursor for:

-

Sulfonamide Derivatives: Via coupling with aryl sulfonyl chlorides to enhance solubility .

-

Amide Analogs: Replacement of the methyl ester with primary amides improves metabolic stability .

Materials Science Applications

Pyridine-containing indoles are explored as:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume